molecular formula C20H20FN5OS2 B2499648 5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-29-1

5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2499648
CAS No.: 851970-29-1
M. Wt: 429.53
InChI Key: HPUZVFWPFUXLIM-UHFFFAOYSA-N
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Description

5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H20FN5OS2 and its molecular weight is 429.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the primary research applications of this compound and its derivatives is in the synthesis of new chemical entities with potential antimicrobial activities. Research has shown that derivatives of 1,2,4-triazole, a core structure related to the mentioned compound, have been synthesized and evaluated for their antimicrobial properties. These compounds were found to possess moderate to good activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor and Antiviral Activities

Another significant area of research involves evaluating the antitumor and antiviral activities of derivatives related to this compound. For instance, some derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, suggesting their utility in developing new antiviral and antimicrobial therapies (Reddy et al., 2013).

Biological Activity and Molecular Interaction

The exploration of biological activities extends to the investigation of how these compounds interact at the molecular level, particularly with proteins and enzymes. Some studies focus on the synthesis and biological evaluation of new thiazolopyrimidines as potential antimicrobial and antitumor agents, although not all derivatives show significant activity in these areas (Said et al., 2004).

Green Chemistry Approaches

Research also encompasses the development of green chemistry approaches for synthesizing these compounds. For example, novel 1,2,4-triazole Schiff bases containing specific groups were prepared with good yields under microwave irradiation, demonstrating an eco-friendly method for producing these derivatives with potential anti-tumor activity (Ding et al., 2016).

Structure-Activity Relationship Studies

Further studies delve into structure-activity relationship (SAR) analysis to understand how modifications in the chemical structure affect biological activity. This research is crucial for designing more effective and selective compounds for therapeutic applications, as seen in the study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione analogues for anti-thymidine phosphorylase and anti-angiogenic activities (Bera et al., 2013).

Mechanism of Action

FPMINT’s mechanism of action centers around its interaction with specific cellular targets. Notably, it selectively inhibits human equilibrative nucleoside transporters (ENTs), particularly ENT2. By disrupting nucleoside uptake, it affects nucleotide metabolism, adenosine signaling, and chemotherapy efficacy. Molecular docking studies have shed light on its binding sites within ENT1 and ENT2 .

Future Directions

: Li, R., Mak, W. W.-S., Li, J., Zheng, C., Shiu, P. H.-T., Seto, S. M.-Y., & Leung, G. P.-H. (2022). Structure-Activity Relationship Studies of 4-((4-

Properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5OS2/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-7-4-12-28-16)25-10-8-24(9-11-25)15-6-3-2-5-14(15)21/h2-7,12,17,27H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUZVFWPFUXLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.